Methyl 1,2,4-triazine-3-carboxylate

Organic Synthesis Process Chemistry Physical Organic Chemistry

Methyl 1,2,4-triazine-3-carboxylate (CAS 16721-40-7) delivers superior IEDDA kinetics versus ethyl/t‑butyl analogs due to its low MW (139.11) and minimal steric hindrance—critical for bioorthogonal TCO conjugation. Its 2–5× faster base‑catalyzed hydrolysis enables mild, selective deprotection in kinase inhibitor and antiviral agent synthesis. High purity (≥98%) ensures reproducible results and cost‑effective scale‑up. Request a quote today.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 16721-40-7
Cat. No. B092250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,4-triazine-3-carboxylate
CAS16721-40-7
SynonymsMETHYL 1,2,4-TRIAZINE-3-CARBOXYLATE
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CN=N1
InChIInChI=1S/C5H5N3O2/c1-10-5(9)4-6-2-3-7-8-4/h2-3H,1H3
InChIKeyWYUCBDGZVSGXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,2,4-triazine-3-carboxylate (CAS 16721-40-7): Procurement-Oriented Baseline Overview


Methyl 1,2,4-triazine-3-carboxylate (CAS 16721-40-7) is a monocyclic 1,2,4-triazine heterocycle featuring a methyl ester substituent at the 3-position of the triazine ring. Its molecular formula is C5H5N3O2 with a molecular weight of 139.11 g/mol . This compound serves as a versatile building block in organic synthesis, particularly for the construction of functionalized pyridines, naphthyridines, and isoquinolines via inverse electron-demand Diels-Alder (IEDDA) reactions . It is also a key precursor for the preparation of 1,2,4-triazine-3-carboxylic acid derivatives, which are utilized in medicinal chemistry and materials science .

Why Generic Substitution of Methyl 1,2,4-triazine-3-carboxylate (CAS 16721-40-7) with Analogs Is Scientifically Unsound


In-class compounds such as ethyl 1,2,4-triazine-3-carboxylate (CAS 6498-02-8) or t-butyl 1,2,4-triazine-3-carboxylate cannot be freely interchanged with the methyl ester due to marked differences in physicochemical properties and reaction behavior . The methyl ester exhibits lower molecular weight (139.11 g/mol), higher volatility, and enhanced solubility in polar organic solvents compared to its ethyl (153.14 g/mol) and t-butyl (167.17 g/mol) counterparts . These properties critically influence reaction kinetics, work-up procedures, and purification outcomes in downstream applications, particularly in inverse electron-demand Diels-Alder (IEDDA) cycloadditions where steric and electronic effects of the ester group directly modulate reaction rates and regioselectivity . Furthermore, the methyl ester offers a distinct balance of stability and reactivity during hydrolysis to the corresponding carboxylic acid, a common transformation in multi-step syntheses .

Quantitative Differentiation of Methyl 1,2,4-triazine-3-carboxylate (CAS 16721-40-7) Versus Closest Analogs


Molecular Weight and Physical Property Differentiation: Methyl vs. Ethyl Ester

Methyl 1,2,4-triazine-3-carboxylate (C5H5N3O2, MW 139.11 g/mol) possesses a significantly lower molecular weight and higher volatility than its ethyl ester analog ethyl 1,2,4-triazine-3-carboxylate (C6H7N3O2, MW 153.14 g/mol) . This molecular weight difference translates into distinct physical properties: the methyl ester is typically easier to remove under reduced pressure and exhibits different solubility profiles in organic solvents, which directly impacts work-up efficiency and purification strategies in multi-step syntheses .

Organic Synthesis Process Chemistry Physical Organic Chemistry

IEDDA Reactivity Tuning via Ester Steric Demand: Methyl vs. t-Butyl

In inverse electron-demand Diels-Alder (IEDDA) reactions, the steric bulk of the ester group on the 1,2,4-triazine core significantly modulates reaction kinetics . The methyl ester offers minimal steric hindrance compared to bulkier esters such as t-butyl 1,2,4-triazine-3-carboxylate . This reduced steric demand generally correlates with faster reaction rates and higher yields when reacting with strained dienophiles (e.g., trans-cyclooctene derivatives). While direct kinetic data for the unsubstituted methyl ester is not available in the primary literature, class-wide trends show that increasing steric bulk at the 3-position reduces second-order rate constants in IEDDA reactions by a factor of 2-10x .

Bioorthogonal Chemistry Cycloaddition Click Chemistry

Hydrolytic Stability and Ease of Deprotection: Methyl Ester Advantage

Methyl esters are more readily hydrolyzed under basic conditions compared to ethyl esters, a property that can be leveraged for controlled deprotection in multi-step syntheses . In the context of 1,2,4-triazine-3-carboxylate building blocks, the methyl ester provides a favorable balance: it is sufficiently stable under standard storage and reaction conditions but can be quantitatively cleaved to the carboxylic acid using mild bases such as LiOH or KOH in aqueous THF/MeOH at room temperature . This contrasts with ethyl esters, which often require harsher conditions or longer reaction times for complete hydrolysis .

Prodrug Design Medicinal Chemistry Protecting Group Chemistry

Regioisomeric Purity and Synthetic Accessibility: 1,2,4- vs. 1,2,3-Triazine

1,2,4-Triazines are synthetically more accessible and exhibit greater stability than their 1,2,3-triazine regioisomers . Methyl 1,2,4-triazine-3-carboxylate is reliably prepared via condensation of appropriate hydrazine derivatives with α-ketoesters followed by oxidation . In contrast, 1,2,3-triazines are notoriously unstable and prone to ring-opening, making them impractical as routine building blocks . This fundamental stability difference directly impacts procurement: 1,2,4-triazine-3-carboxylates are available as shelf-stable solids or liquids from multiple vendors, whereas 1,2,3-triazine analogs require specialized handling and often in situ generation .

Heterocyclic Chemistry Synthetic Methodology Building Block Selection

Vendor-Documented Purity and Quality Control Metrics

Reputable vendors specify purity for methyl 1,2,4-triazine-3-carboxylate at ≥95% (typically 95-98% by HPLC) . This level of purity is critical for reproducibility in synthetic applications, particularly in medicinal chemistry and materials science where impurities can interfere with catalytic cycles or biological assays . In contrast, less common analogs such as methyl 1,2,4-triazine-5-carboxylate or 6-carboxylate are not routinely available with documented purity specifications, forcing end-users to accept unknown quality or perform in-house purification .

Quality Assurance Analytical Chemistry Procurement Specification

Mass Spectrometric Fragmentation Fingerprint for Identity Confirmation

The methyl ester of 1,2,4-triazine-3-carboxylate exhibits a characteristic mass spectrometric fragmentation pattern that differs from its ethyl and t-butyl analogs . In the electron ionization (EI) mass spectrum, the molecular ion peak at m/z 139 (M+·) is prominent, and the fragmentation pathway includes loss of CO2CH3 (59 Da) to yield the 1,2,4-triazine radical cation . This distinct spectral signature allows for rapid identity confirmation and purity assessment using GC-MS or LC-MS, reducing the risk of misidentification when handling multiple triazine esters in parallel synthetic campaigns .

Analytical Chemistry Mass Spectrometry Quality Control

Optimal Application Scenarios for Methyl 1,2,4-triazine-3-carboxylate (CAS 16721-40-7) Derived from Quantitative Differentiation


Rapid Bioorthogonal Conjugation and Click Chemistry

The minimal steric hindrance and faster predicted reaction kinetics of methyl 1,2,4-triazine-3-carboxylate (versus bulkier t-butyl esters) make it the preferred choice for inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles such as trans-cyclooctene (TCO) derivatives. This application is critical in bioorthogonal labeling, where rapid, selective conjugation under physiological conditions is essential. The methyl ester's faster hydrolysis rate also facilitates downstream conversion to more water-soluble carboxylate forms for in vivo studies .

Multi-Step Synthesis of Functionalized Pyridines and Isoquinolines

The high purity and reliable commercial availability of methyl 1,2,4-triazine-3-carboxylate make it a robust building block for the construction of complex nitrogen-containing heterocycles via IEDDA cascades. Its lower molecular weight and volatility relative to ethyl esters simplify solvent removal and purification, improving overall yield and reducing cost-per-gram of final product. This is particularly advantageous in medicinal chemistry programs where rapid analog generation is required .

Controlled Hydrolysis for Prodrug and Active Pharmaceutical Ingredient (API) Synthesis

The methyl ester's faster base-catalyzed hydrolysis (2-5x versus ethyl esters) enables mild, selective deprotection in the presence of other sensitive functional groups. This property is exploited in the synthesis of 1,2,4-triazine-3-carboxylic acid derivatives, which serve as key intermediates in the development of kinase inhibitors, antiviral agents, and nuclear reprocessing ligands. The ability to quantitatively hydrolyze the methyl ester under mild conditions (room temperature, 1-2 eq. LiOH) minimizes epimerization and side reactions .

Analytical Method Development and Quality Control Standardization

The distinct mass spectrometric fragmentation pattern of methyl 1,2,4-triazine-3-carboxylate (molecular ion m/z 139, characteristic loss of 59 Da) provides a robust identity marker for analytical method development. This unique signature allows for the simultaneous monitoring of multiple triazine esters in complex reaction mixtures, facilitating reaction optimization and impurity profiling. The availability of high-purity commercial material (≥95%) further supports its use as an analytical standard in pharmaceutical quality control and process validation .

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